

Unraveling the Expression Landscape of CEP63 in Cancer: A Technical Guide

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Compound of Interest

Compound Name: *CEP63 Human Pre-designed
siRNA Set A*

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A comprehensive technical guide detailing the expression of Centrosomal Protein 63 (CEP63) across various cancer cell lines has been compiled, offering a critical resource for researchers, scientists, and drug development professionals. This document provides in-depth quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of CEP63's role in oncology.

Centrosomal Protein 63 (CEP63) is a key regulator of centriole duplication and has been implicated in the development and progression of several cancers. Its expression levels can influence critical cellular processes such as proliferation, migration, and apoptosis. This guide synthesizes current knowledge on CEP63 expression in diverse cancer contexts, providing a foundational resource for ongoing and future research in this area.

Quantitative Expression Analysis of CEP63 in Cancer Cell Lines

To provide a comparative overview, quantitative data on CEP63 protein and RNA expression from the Cancer Cell Line Encyclopedia (CCLE) has been collated. The following tables summarize the expression levels across a selection of cancer cell lines, offering a valuable reference for identifying cell line models with high or low CEP63 expression for experimental studies.

Table 1: CEP63 Protein Expression in Various Cancer Cell Lines

Cell Line	Cancer Type	Protein Expression (Relative Abundance)
TPC-1	Papillary Thyroid Cancer	Elevated
DLD-1	Colorectal Cancer	Upregulated
SW480	Colorectal Cancer	Upregulated
U2OS	Osteosarcoma	Overexpression can lead to centrosome amplification

Note: This table is a representative sample. For a comprehensive dataset, please refer to the DepMap portal.

Table 2: CEP63 RNA Expression in Various Cancer Cell Lines

Cell Line	Cancer Type	RNA Expression (Transcripts Per Million)
TPC-1	Papillary Thyroid Cancer	Significantly Increased in PTC tissues vs. normal
DLD-1	Colorectal Cancer	High
SW480	Colorectal Cancer	High

Note: This table is a representative sample. For a comprehensive dataset, please refer to the DepMap portal.

Key Experimental Protocols for Studying CEP63 Expression

This section details the fundamental experimental procedures utilized in the cited studies to quantify and manipulate CEP63 expression.

Western Blotting for CEP63 Protein Quantification

Objective: To determine the relative abundance of CEP63 protein in cell lysates.

Protocol:

- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay.
- **SDS-PAGE:** Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.
- **Protein Transfer:** Proteins are transferred from the gel to a PVDF membrane.
- **Blocking:** The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody against CEP63 (e.g., rabbit anti-CEP63, diluted 1:1000) overnight at 4°C.
- **Secondary Antibody Incubation:** After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000) for 1 hour at room temperature.
- **Detection:** The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. Band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for CEP63 mRNA Quantification

Objective: To measure the relative expression levels of CEP63 mRNA.

Protocol:

- **RNA Extraction:** Total RNA is extracted from cells using a commercial RNA isolation kit.
- **cDNA Synthesis:** First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.
- **qPCR Reaction:** The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and CEP63-specific primers. A housekeeping gene (e.g., GAPDH) is used as an internal control.
- **Thermal Cycling:** The reaction is performed in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
- **Data Analysis:** The relative expression of CEP63 mRNA is calculated using the $2^{-\Delta\Delta C_t}$ method.

CRISPR/Cas9-Mediated Knockout of CEP63

Objective: To generate a stable cell line with a functional knockout of the CEP63 gene.

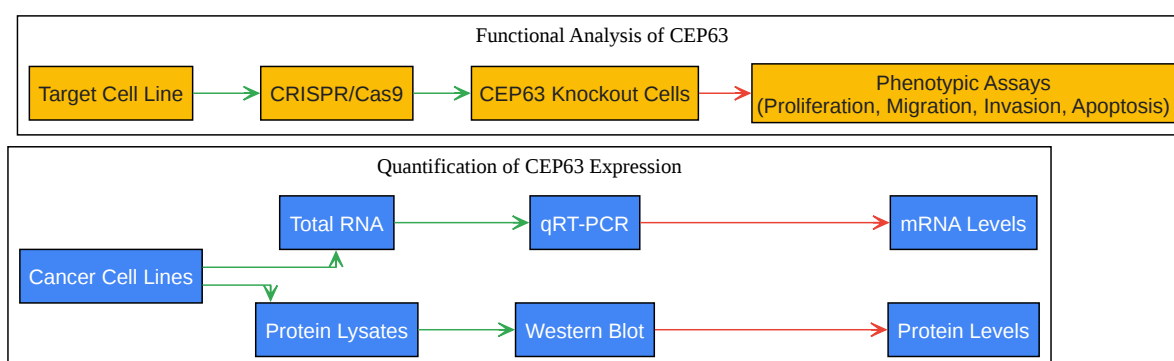
Protocol:

- **Guide RNA Design:** Single guide RNAs (sgRNAs) targeting a conserved exon of the CEP63 gene are designed using online CRISPR design tools.
- **Vector Construction:** The designed sgRNAs are cloned into a Cas9 expression vector (e.g., lentiCRISPRv2).
- **Lentivirus Production:** The constructed vectors are co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles.
- **Transduction:** The target cancer cell line (e.g., TPC-1) is transduced with the lentiviral particles.
- **Selection:** Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
- **Clonal Isolation:** Single-cell clones are isolated by limiting dilution or fluorescence-activated cell sorting (FACS).

- Validation: The knockout of CEP63 in the resulting clones is confirmed by Western blotting and Sanger sequencing of the targeted genomic region.

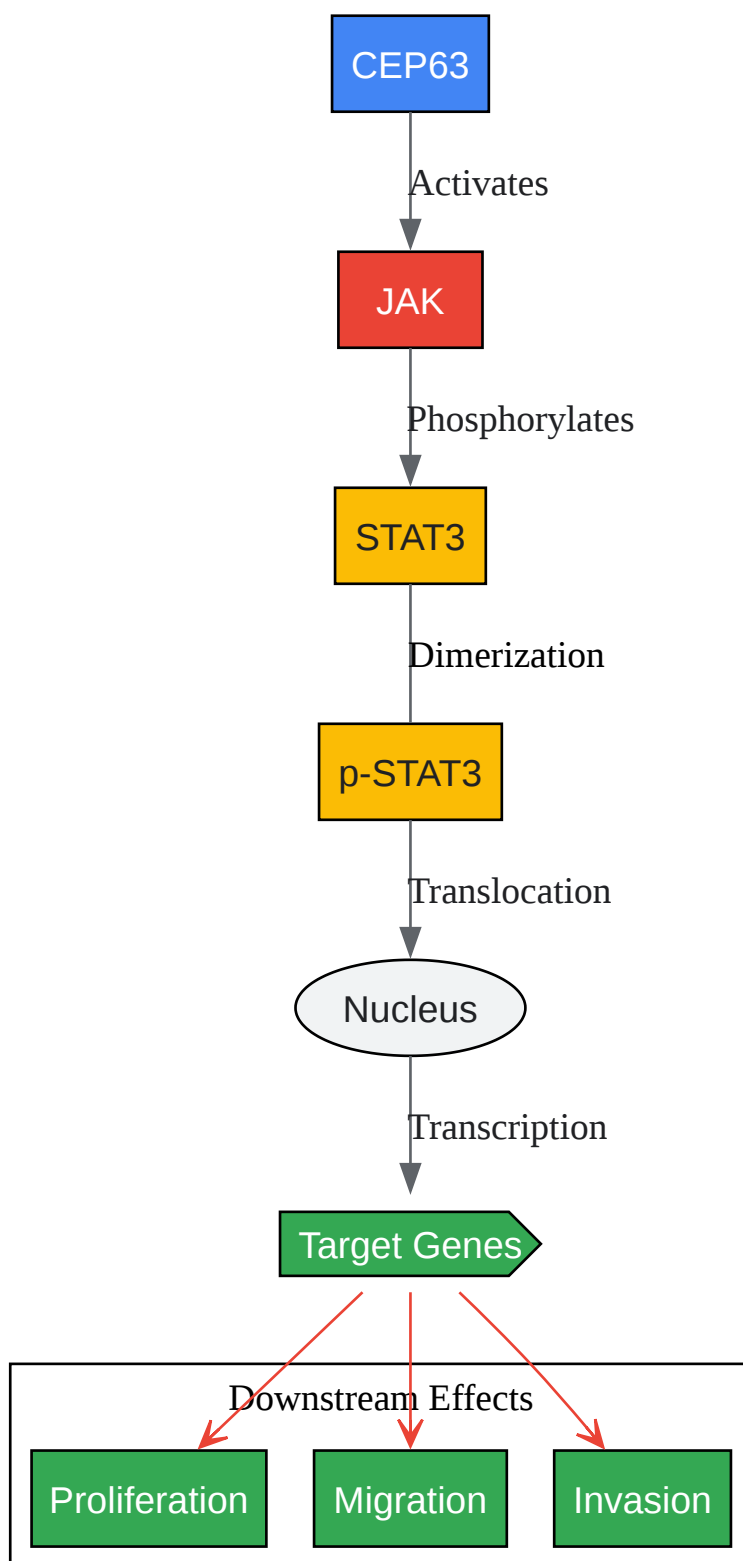
Signaling Pathways Involving CEP63 in Cancer

CEP63 has been shown to influence key signaling pathways that are frequently dysregulated in cancer. The following diagrams illustrate the known interactions of CEP63 within the JAK/STAT3 and Hippo/YAP pathways.



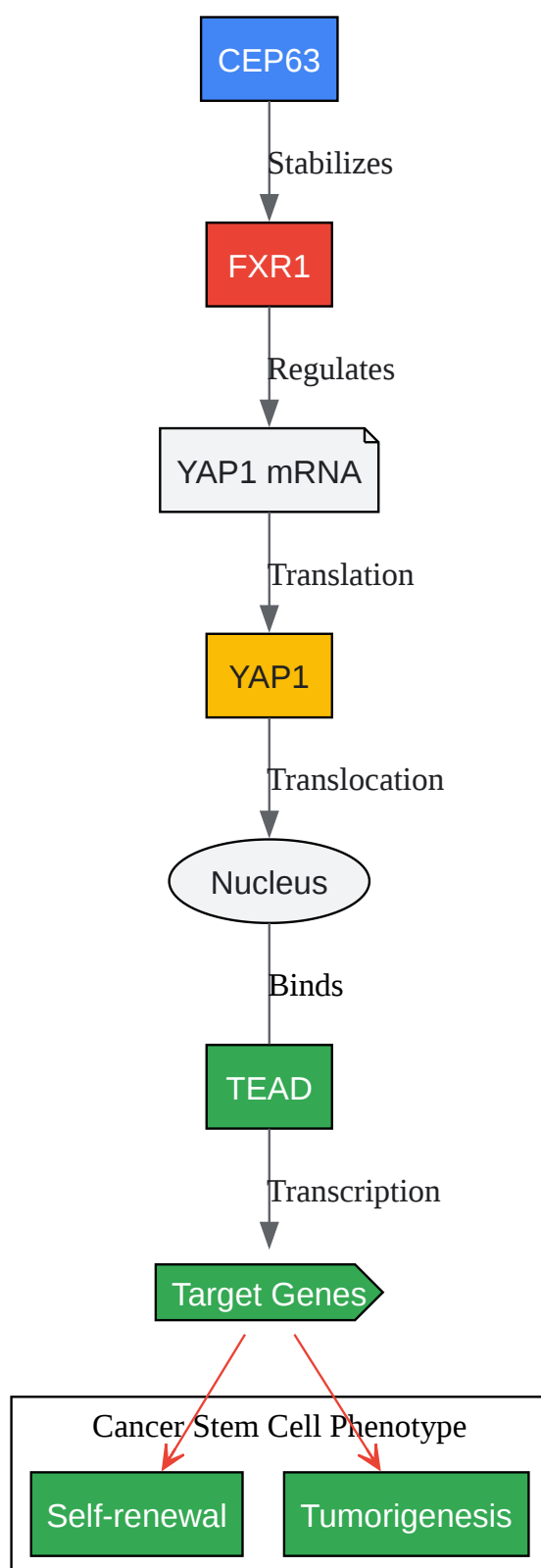
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Fig. 1: Experimental workflow for CEP63 analysis.



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Fig. 2: CEP63 and the JAK/STAT3 signaling pathway.



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Fig. 3: CEP63's role in the Hippo/YAP pathway.

Conclusion

The data and protocols presented in this technical guide underscore the significance of CEP63 as a potential biomarker and therapeutic target in various cancers. The provided resources are intended to empower researchers to further investigate the molecular mechanisms of CEP63 and its role in cancer pathogenesis, ultimately contributing to the development of novel anti-cancer strategies.

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